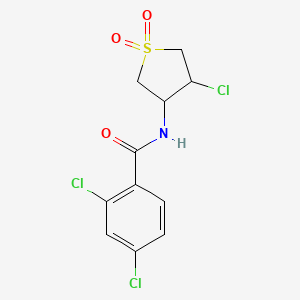![molecular formula C15H11ClF3N5S B14947853 4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a pyrazole ring, and a phenyl ring with chloro and trifluoromethyl substituents, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
The synthesis of 4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the triazole ring: This involves the cyclization of an azide with an alkyne.
Coupling reactions: The final step involves coupling the triazole and pyrazole rings with the phenyl ring, which contains chloro and trifluoromethyl substituents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
1,2,4-Triazole: Known for its antifungal properties.
Pyrazole: Used in various pharmaceuticals and agrochemicals.
Chlorophenyl derivatives: Common in pesticides and herbicides.
4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H11ClF3N5S |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-cyclopropyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClF3N5S/c16-9-4-3-8(15(17,18)19)5-12(9)24-13(22-23-14(24)25)11-6-10(20-21-11)7-1-2-7/h3-7H,1-2H2,(H,20,21)(H,23,25) |
InChI Key |
XUZQEWJSWSTMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947771.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14947776.png)
![N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14947785.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl}-4-nitrobenzamide](/img/structure/B14947793.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14947796.png)
![ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947812.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B14947820.png)
![(2Z)-N-(3-ethoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947822.png)
![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)
